molecular formula C15H17N3O3S B2402628 N-(2-ethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide CAS No. 905691-62-5

N-(2-ethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B2402628
CAS No.: 905691-62-5
M. Wt: 319.38
InChI Key: UMFWOYMVHFCKPW-UHFFFAOYSA-N
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Description

This compound features a central acetamide scaffold linked to a 2-ethoxyphenyl group and a sulfanyl bridge connected to a 6-methyl-2-oxo-1H-pyrimidin-4-yl moiety. The ethoxy group (-OCH₂CH₃) enhances lipophilicity, while the pyrimidinone ring provides hydrogen-bonding capabilities.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-3-21-12-7-5-4-6-11(12)17-13(19)9-22-14-8-10(2)16-15(20)18-14/h4-8H,3,9H2,1-2H3,(H,17,19)(H,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFWOYMVHFCKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)NC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C14H16N2O3SC_{14}H_{16}N_2O_3S and a molecular weight of approximately 300.36 g/mol. The structure features a pyrimidine ring, which is often associated with various biological activities.

Research indicates that compounds containing a pyrimidine moiety can exhibit a range of biological activities, including:

  • Antimicrobial Activity : Pyrimidine derivatives have shown effectiveness against various bacterial strains and fungi. The presence of the sulfanyl group may enhance this activity by disrupting microbial cell membranes or inhibiting critical enzymatic pathways.
  • Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
  • Anticancer Properties : Certain pyrimidine derivatives have demonstrated cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study conducted by Pendergrass et al. (2023) evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus32
E. coli64

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). The inhibition of NO production suggests potential anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Anticancer Activity

A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed an IC50 value of approximately 25 µM against breast cancer cells (MCF7). This indicates a promising avenue for further development as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Screening

In a controlled laboratory setting, researchers tested the compound alongside standard antibiotics to evaluate its effectiveness. The results indicated that while the compound was less effective than conventional antibiotics, it showed synergistic effects when combined with them, enhancing overall antimicrobial efficacy.

Case Study 2: In Vivo Anti-inflammatory Study

An animal model study investigated the anti-inflammatory effects of the compound in rats subjected to induced paw edema. Results showed a significant reduction in edema size compared to control groups treated with saline, supporting its potential use in inflammatory conditions.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Variations

a) Pyrimidinone Derivatives
  • N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide (): Substitutions: 6-propyl (vs. 6-methyl) on pyrimidinone; 4-difluoromethoxyphenyl (vs. 2-ethoxyphenyl). The difluoromethoxy group enhances metabolic stability compared to ethoxy .
  • 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide (): Substitutions: 4-amino on pyrimidinone (vs. 6-methyl). Impact: The amino group introduces additional hydrogen-bonding sites, which may alter binding affinity in biological targets .
b) Heterocyclic Variations
  • N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)sulfanyl)acetamides (): Core Structure: Thiazolidinone and quinazolinone rings replace pyrimidinone. Impact: Broader π-conjugation may enhance stacking interactions but reduce solubility .

Substituent Effects on Aromatic Rings

  • N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Substitutions: 4-Cl on phenyl (vs. 2-OCH₂CH₃).
  • 2-[(4-methyl-6-oxopyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ():
    • Substitutions: 2,3-dichlorophenyl (vs. 2-ethoxyphenyl).
    • Impact: Dichloro groups increase molecular weight (344.21 g/mol) and may enhance cytotoxicity but reduce solubility .

Physicochemical and Crystallographic Properties

Melting Points and Solubility

  • N-(4-ethoxyphenyl) Analog () : Ethoxy group likely improves aqueous solubility compared to chloro-substituted derivatives .

Crystallographic Insights

  • N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Intramolecular N–H⋯N hydrogen bonds form S(7) ring motifs, stabilizing the conformation. Pyrimidine and benzene rings are inclined at 42.25°, influencing packing efficiency .
  • N-(4-methoxyphenyl)acetamide (): Methoxy group participates in hydrogen bonding, comparable to ethoxy in the target compound, but with reduced steric bulk .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological Target/Activity Reference
N-(2-ethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide ~335.4* 6-methyl, 2-ethoxyphenyl Not specified -
N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide ~381.4 6-propyl, 4-difluoromethoxyphenyl MMP-9 (Kd = 320 nM)
2-[(4-methyl-6-oxopyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 344.21 4-methyl, 2,3-dichlorophenyl Not specified
N-(4-ethoxyphenyl)-2-[(6-amino-4-oxopyrimidin-2-yl)sulfanyl]acetamide ~336.3 6-amino, 4-ethoxyphenyl Not specified
N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)sulfanyl)acetamide ~428.5–423.0 Thiazolidinone-quinazolinone hybrid LOX, α-glucosidase inhibition

*Calculated based on similar structures.

Q & A

Q. How can crystallographic data improve mechanistic understanding of this compound’s reactivity?

  • Answer: Crystal structures reveal:
  • Conformational Rigidity: Intramolecular hydrogen bonds (e.g., N-H⋯O) stabilize the sulfanyl-acetamide conformation, guiding derivatization strategies .
  • Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites for reaction planning (e.g., sulfanyl group as a nucleophile) .

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